Regioisomeric Scaffold Potency Comparison: 1,7-Naphthyridine vs. 1,6-Naphthyridine in HIV-1 RT Inhibition
2,4-Dichloro-1,7-naphthyridine serves as the synthetic precursor for 2,4-disubstituted-1,7-naphthyridine derivatives that demonstrate superior HIV-1 reverse transcriptase (RT) inhibitory activity compared to both their 1,6-naphthyridine regioisomeric counterparts and the clinical benchmark nevirapine. In a 2025 study, 2,4-disubstituted-1,7-naphthyridine derivatives (synthesized from the target compound) exhibited IC₅₀ values of 0.175–0.222 µM against HIV-1 RT, representing a 4.7- to 6.0-fold improvement in potency relative to nevirapine (IC₅₀ = 1.053 µM) [1]. This potency is comparable to the second-generation NNRTIs rilpivirine (IC₅₀ = 0.063 µM) and efavirenz (IC₅₀ = 0.058 µM) [1]. Critically, the 1,7-naphthyridine scaffold enables productive hydrogen bonding with LYS101, PRO225, and PHE227 within the HIV-1 RT binding pocket, along with π–π stacking with TYR181 and TRP229—interactions that are geometry-dependent and not equally achievable with the 1,6-naphthyridine isomer [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 2,4-Disubstituted-1,7-naphthyridine derivatives: IC₅₀ = 0.175–0.222 µM |
| Comparator Or Baseline | Nevirapine (first-line NNRTI): IC₅₀ = 1.053 µM; 1,6-Naphthyridine regioisomeric analogs: inferior activity (exact values not specified) |
| Quantified Difference | 4.7- to 6.0-fold greater potency than nevirapine; comparable to rilpivirine (0.063 µM) and efavirenz (0.058 µM) |
| Conditions | In vitro HIV-1 RT enzyme inhibition assay |
Why This Matters
The 1,7-naphthyridine scaffold provides a geometry-specific binding advantage over the 1,6-isomer, directly translating to clinically meaningful potency improvements over a first-line drug, which justifies selection for antiviral SAR programs.
- [1] Baicharoen, A.; Vijitphan, P.; Patnin, S.; Reukngam, N.; Khlaychan, P.; Kuno, M.; Chaivisuthangkura, A.; Techasakul, S.; Makarasen, A. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Sci. Rep. 2025, 15, 32622. View Source
